molecular formula C24H24N4OS B11692883 (Z)-4-((3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

(Z)-4-((3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B11692883
M. Wt: 416.5 g/mol
InChI Key: KJEQCCJGZCTZQM-UHFFFAOYSA-N
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Description

(Z)-4-((3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a pyrazolone derivative under specific conditions such as the presence of a base or acid catalyst, controlled temperature, and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acid or base catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated forms.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-((3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole structures.

    Pyrazolone Derivatives: Compounds with similar pyrazolone structures.

Uniqueness

What sets (Z)-4-((3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one apart is its unique combination of thiazole and pyrazolone moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

IUPAC Name

1,5-dimethyl-4-[[4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C24H24N4OS/c1-5-15-27-21(19-13-11-17(2)12-14-19)16-30-24(27)25-22-18(3)26(4)28(23(22)29)20-9-7-6-8-10-20/h5-14,16H,1,15H2,2-4H3

InChI Key

KJEQCCJGZCTZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2CC=C

Origin of Product

United States

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